molecular formula C7H14O2 B153156 Methyl 4-methylpentanoate CAS No. 2412-80-8

Methyl 4-methylpentanoate

Cat. No.: B153156
CAS No.: 2412-80-8
M. Wt: 130.18 g/mol
InChI Key: KBCOVKHULBZKNY-UHFFFAOYSA-N
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Description

Methyl 4-methylpentanoate, also known as methyl isocaproate, is an organic compound with the molecular formula C7H14O2. It is the methyl ester of 4-methylvaleric acid and is characterized by a fruity odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylpentanoate can be synthesized through the esterification of 4-methylvaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-methylvalerate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, methyl 4-methylvalerate can be hydrolyzed back to 4-methylvaleric acid and methanol.

    Reduction: This compound can be reduced to the corresponding alcohol, 4-methylpentanol, using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation of methyl 4-methylvalerate can yield 4-methylvaleric acid or further oxidized products depending on the conditions and reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Hydrolysis: 4-methylvaleric acid and methanol.

    Reduction: 4-methylpentanol.

    Oxidation: 4-methylvaleric acid and potentially further oxidized products.

Scientific Research Applications

Methyl 4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various pharmaceutical and biologically active compounds.

    Medicine: Involved in the synthesis of novel series of high affinity, functionally potent antagonists of the CCR1 receptor.

    Industry: Commonly used in fragrances, beauty care products, soaps, and laundry detergents due to its fruity aroma.

Mechanism of Action

The mechanism of action of methyl 4-methylvalerate depends on its application. In the context of its use as a fragrance or flavoring agent, it interacts with olfactory receptors to produce a pleasant aroma. When used as a building block in chemical synthesis, its reactivity is determined by the ester functional group, which can undergo various chemical transformations.

Comparison with Similar Compounds

Methyl 4-methylpentanoate can be compared with other esters such as:

    Methyl valerate: Similar in structure but lacks the methyl group on the valeric acid chain.

    Ethyl 4-methylvalerate: Similar but with an ethyl group instead of a methyl group.

    Methyl isovalerate: An isomer with a different arrangement of the carbon chain.

These compounds share similar chemical properties but differ in their physical properties and specific applications due to the variations in their molecular structures.

Properties

IUPAC Name

methyl 4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCOVKHULBZKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062393
Record name Methyl 4-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/sweet, pineapple-like odour
Record name Methyl 4-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

139.00 to 140.00 °C. @ 760.00 mm Hg
Record name Methyl 4-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble in water
Record name Methyl 4-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.885-0.892
Record name Methyl 4-methylvalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/37/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2412-80-8
Record name 4-Methylpentanoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2412-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 4-methylvalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002412808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 4-methyl-, methyl ester
Source EPA Chemicals under the TSCA
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Record name Methyl 4-methylvalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methylvalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.565
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 4-METHYLVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4R2BY5GJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Methyl 4-methylpentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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